N,N-Di(propan-2-yl)naphthalen-2-amine
Description
N,N-Di(propan-2-yl)naphthalen-2-amine is a tertiary amine derivative featuring a naphthalene core substituted at the 2-position with two isopropyl groups. This compound’s structure combines the aromatic π-system of naphthalene with the steric bulk of isopropyl substituents, influencing its electronic properties, solubility, and reactivity.
Properties
CAS No. |
92596-72-0 |
|---|---|
Molecular Formula |
C16H21N |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
N,N-di(propan-2-yl)naphthalen-2-amine |
InChI |
InChI=1S/C16H21N/c1-12(2)17(13(3)4)16-10-9-14-7-5-6-8-15(14)11-16/h5-13H,1-4H3 |
InChI Key |
XAPOXSOSMBZOME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC2=CC=CC=C2C=C1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di(propan-2-yl)naphthalen-2-amine typically involves the alkylation of naphthalen-2-amine with isopropyl halides. One common method is the reaction of naphthalen-2-amine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where naphthalen-2-amine and isopropyl halides are reacted in the presence of a catalyst. The use of catalytic hydrogenation and amination processes can also be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Di(propan-2-yl)naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-2-yl ketones.
Reduction: Reduction reactions can convert it into naphthalen-2-yl alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
- **Oxid
Comparison with Similar Compounds
Structural and Electronic Properties
Key Compounds for Comparison :
N,N-Dimethyltetrahydronaphthalen-2-amines (e.g., trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l)) : Substituents: Cyclohexyl or biphenyl groups at the 4-position, dimethylamine at the 2-position. Melting Points: 137–139°C (5l), indicating moderate crystallinity compared to bulkier isopropyl derivatives .
N,N-Bis(4-methoxyphenyl)naphthalen-2-amine derivatives (CP1, CP2) : Substituents: Electron-donating 4-methoxyphenyl groups. HOMO/LUMO Levels: HOMO ≈ −5.1 to −5.3 eV (CP1/CP2), suitable for hole transport in perovskite solar cells (PSCs).
2,2′-Dinaphthylamine : Substituents: Two naphthyl groups. Steric Effects: Greater π-conjugation but higher rigidity compared to isopropyl substituents, reducing solubility in non-polar solvents .
Theoretical Insights :
- Isopropyl groups in N,N-Di(propan-2-yl)naphthalen-2-amine likely enhance solubility in organic solvents (e.g., hexanes, THF) compared to polar substituents like methoxyphenyl or dimethylamine. However, reduced electronic conjugation may limit applications in optoelectronic devices relative to CP1/CP2 .
Physicochemical Data Comparison
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